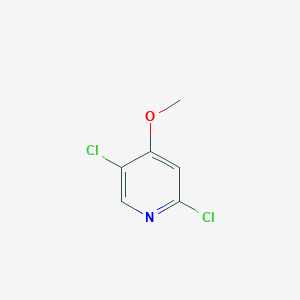
2,5-Dichloro-4-methoxypyridine
Übersicht
Beschreibung
2,5-Dichloro-4-methoxypyridine is a chemical compound with the molecular formula C6H5Cl2NO . It is a solid substance under normal conditions . It is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C6H5Cl2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 . The molecular weight of this compound is 178.02 .Physical And Chemical Properties Analysis
This compound is a solid substance under normal conditions . It has a molecular weight of 178.02 . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Photophysical Evaluation and Computational Study
A study by Hagimori et al. (2019) investigated the spectroscopic properties of methoxypyridine compounds, including 2,5-Dichloro-4-methoxypyridine. This research focused on the fluorescence quantum yields of these compounds in various solvents and their potential as highly emissive fluorophores in both solution and solid state. The study provided insights into the effects of substituent modification on fluorescence properties, which is essential for the development of new photonic materials (Hagimori et al., 2019).
Charge Transfer Complexation
Alghanmi and Habeeb (2015) explored the charge transfer interaction of 5-amino-2-methoxypyridine with chloranilic acid, a study relevant to the understanding of this compound's properties. This research provided valuable insights into the formation constants and stability of the charge transfer complexes formed with methoxypyridine derivatives, which are critical for various applications in materials science and analytical chemistry (Alghanmi & Habeeb, 2015).
Rearrangement Under Pyrolysis Conditions
Lister et al. (2003) studied the rearrangement of 2-alkoxypyridines, analogous to this compound, under flash vacuum pyrolysis conditions. Their findings are crucial for understanding the thermal behavior of methoxypyridines and their potential application in synthetic organic chemistry, particularly in reactions requiring controlled pyrolytic conditions (Lister et al., 2003).
Synthesis of Gastric-Acid Inhibiting Compounds
Mittelbach et al. (1988) described a new synthesis route for 4-methoxy-2,3,5-trimethylpyridine, an important building block related to this compound, used in the preparation of compounds with gastric-acid inhibiting activity. This research underscores the significance of methoxypyridines in medicinal chemistry, particularly in the development of therapeutics for gastrointestinal disorders (Mittelbach et al., 1988).
Reactions with Methoxide and Methanethiolate Ions
Testaferri et al. (1985) explored the reactions of halogenated pyridines, including this compound, with methoxide and methanethiolate ions. Their findings contribute to a deeper understanding of the chemical reactivity of methoxypyridines and their applications in synthetic organic chemistry, particularly in the formation of complex organic compounds (Testaferri et al., 1985).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
It’s known that this compound is often used in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds. The targets in these reactions are typically carbon atoms in different organic molecules .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 2,5-Dichloro-4-methoxypyridine may act as an electrophile. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a metal catalyst, typically palladium, forms a bond with the electrophilic organic group (like this compound). In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific compounds produced.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the result is the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura cross-coupling reactions, where this compound is often used, depends on factors such as temperature, the presence of a suitable catalyst, and the pH of the reaction environment .
Biochemische Analyse
Biochemical Properties
2,5-Dichloro-4-methoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of several drugs and xenobiotics. The inhibition of this enzyme by this compound can lead to altered metabolic pathways and drug interactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the Wnt signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting CYP1A2 . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing its normal function. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . It can degrade over time, leading to reduced efficacy in long-term studies. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in long-term changes in cellular function, including altered gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can inhibit specific enzymes and alter metabolic pathways without causing significant toxicity . At high doses, it can lead to toxic effects, including liver damage and altered cellular function. Threshold effects have been observed, where the compound’s impact becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, affecting the metabolism of drugs and other compounds . This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Additionally, it can influence pathways related to amino acid and nucleotide metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has high gastrointestinal absorption and can permeate the blood-brain barrier . This distribution is crucial for its biological activity, as it allows the compound to reach target sites within the body.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with enzymes and other biomolecules, influencing its overall biochemical effects.
Eigenschaften
IUPAC Name |
2,5-dichloro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZSAGSNTXMQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855711 | |
| Record name | 2,5-Dichloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122090-95-2 | |
| Record name | 2,5-Dichloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














